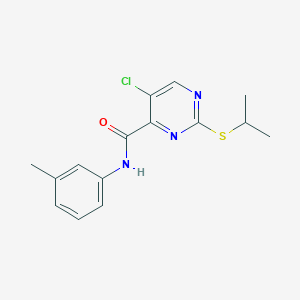![molecular formula C24H29N5O4 B14988500 2-(4-nitrophenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B14988500.png)
2-(4-nitrophenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenoxy)-N-{2-[(Piperidin-1-yl)methyl]-1-propyl-1H-1,3-benzodiazol-5-yl}acetamide is a complex organic compound that features a benzodiazole core, a piperidine moiety, and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenoxy)-N-{2-[(Piperidin-1-yl)methyl]-1-propyl-1H-1,3-benzodiazol-5-yl}acetamide typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated benzodiazole intermediate.
Attachment of the Nitrophenoxy Group: The nitrophenoxy group can be attached through an etherification reaction, where a nitrophenol derivative reacts with a suitable benzodiazole intermediate.
Final Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenoxy group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophilic substitution reactions often use alkyl halides or sulfonates as reagents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Research: The compound can be used to study the interactions between benzodiazole derivatives and biological targets.
Industrial Applications: It may find use in the synthesis of advanced materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenoxy)-N-{2-[(Piperidin-1-yl)methyl]-1-propyl-1H-1,3-benzodiazol-5-yl}acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzodiazole core may interact with biological macromolecules, while the piperidine moiety could enhance binding affinity and specificity. The nitrophenoxy group may contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenoxy)-N-{2-[(Morpholin-1-yl)methyl]-1-propyl-1H-1,3-benzodiazol-5-yl}acetamide: Similar structure but with a morpholine ring instead of piperidine.
2-(4-Nitrophenoxy)-N-{2-[(Pyrrolidin-1-yl)methyl]-1-propyl-1H-1,3-benzodiazol-5-yl}acetamide: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
The presence of the piperidine moiety in 2-(4-Nitrophenoxy)-N-{2-[(Piperidin-1-yl)methyl]-1-propyl-1H-1,3-benzodiazol-5-yl}acetamide may confer unique pharmacological properties, such as enhanced binding affinity and specificity for certain biological targets. Additionally, the nitrophenoxy group may provide distinct reactivity and stability compared to similar compounds.
Properties
Molecular Formula |
C24H29N5O4 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-(4-nitrophenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propylbenzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C24H29N5O4/c1-2-12-28-22-11-6-18(15-21(22)26-23(28)16-27-13-4-3-5-14-27)25-24(30)17-33-20-9-7-19(8-10-20)29(31)32/h6-11,15H,2-5,12-14,16-17H2,1H3,(H,25,30) |
InChI Key |
JBDOWMRSUXBTAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])N=C1CN4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B14988419.png)
![5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B14988426.png)
![4,6-dimethyl-2-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-N-phenylpyridine-3-carboxamide](/img/structure/B14988430.png)
![N-(2,4-dimethylphenyl)-5-[(furan-2-ylmethyl)(2-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B14988433.png)
![(5s,7s)-2-(1-ethyl-2-methyl-1H-indol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B14988434.png)
![2-(4-methoxyphenyl)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B14988440.png)
![1-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B14988452.png)
![5-[bis(furan-2-ylmethyl)amino]-N-(3,4-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B14988468.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B14988469.png)
![N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B14988474.png)

![N-[2-(azepan-1-ylcarbonyl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B14988484.png)
![5-chloro-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B14988505.png)
![N-(4-methylbenzyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B14988513.png)
